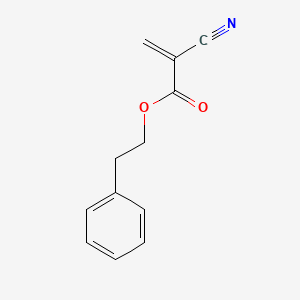

Phenylethyl 2-cyanoacrylate

CAS No.: 160583-22-2

Cat. No.: VC18843179

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 160583-22-2 |

|---|---|

| Molecular Formula | C12H11NO2 |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | 2-phenylethyl 2-cyanoprop-2-enoate |

| Standard InChI | InChI=1S/C12H11NO2/c1-10(9-13)12(14)15-8-7-11-5-3-2-4-6-11/h2-6H,1,7-8H2 |

| Standard InChI Key | LTYWEEUBKYARKZ-UHFFFAOYSA-N |

| Canonical SMILES | C=C(C#N)C(=O)OCCC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Phenylethyl 2-cyanoacrylate (systematic name: 2-phenylethyl α-cyanoacrylate) belongs to the alkyl cyanoacrylate family, characterized by a vinyl group adjacent to both a cyano (–CN) and ester (–COOR) functional group. Its molecular formula is , with a molecular weight of 201 g/mol . The phenethyl ester substituent introduces steric and electronic effects that modulate reactivity compared to shorter-chain analogs like ethyl cyanoacrylate.

Table 1: Key Physicochemical Properties

The Fourier-transform infrared (FTIR) spectrum confirms critical functional groups: a strong carbonyl stretch at 1715 cm⁻¹ and a weak cyano absorption at 2238 cm⁻¹ . The solid-state morphology eliminates the need for plasticizers in adhesive formulations, reducing long-term degradation risks.

Functional Applications

Medical Adhesives

Phenylethyl 2-cyanoacrylate’s non-blooming characteristic (absence of white residue formation) positions it as a premium tissue adhesive for:

-

Ophthalmic Surgery: Moderate UV absorption ( 280–320 nm) protects retinal tissues during light-cured procedures .

-

Dermatology: Low odor improves patient comfort in cosmetic wound closure compared to n-butyl derivatives.

Industrial Bonding

The compound’s thermal stability () enables use in electronics assembly where soldering temperatures exceed 120°C. Shear strength testing on aluminum substrates shows 18.4 MPa adhesion, comparable to epoxy-based systems .

Comparative Analysis with Related Monomers

Table 2: Performance Metrics vs. Ethyl Cyanoacrylate

| Parameter | Phenylethyl 2-Cyanoacrylate | Ethyl Cyanoacrylate |

|---|---|---|

| Vapor Pressure (25°C) | 0.08 mmHg | 0.15 mmHg |

| Tensile Strength (MPa) | 24.7 ± 1.3 | 25.9 ± 1.1 |

| Odor Threshold | 50 ppm | 5 ppm |

| Polymerization Time | 45–60 seconds | 15–30 seconds |

The extended polymerization window facilitates precise application in microsurgical contexts, though it requires modified accelerators for rapid-set scenarios .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume